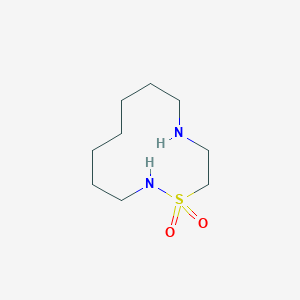

1-Thia-2,10-diazacyclododecane 1,1-dioxide

Description

Contextualization within Macrocyclic Chemistry and Heterocyclic Systems

Macrocyclic chemistry is a field focused on large cyclic molecules, typically defined as rings containing twelve or more atoms. wikipedia.org These structures are of immense interest due to their prevalence in nature (e.g., chlorophyll, vitamin B12) and their unique ability to act as hosts for smaller guest molecules or ions, a property famously demonstrated by the crown ethers developed by Charles Pedersen. mdpi.com The design and synthesis of new macrocyclic architectures have grown exponentially, aiming to create molecules with specific properties for molecular recognition, transport, and catalysis. mdpi.comnih.gov

Within this broad class, 1-Thia-2,10-diazacyclododecane 1,1-dioxide is classified as a heterocyclic macrocycle. Heterocyclic chemistry, a major branch of organic chemistry, deals with cyclic compounds containing at least one atom other than carbon within the ring structure. chemistryconferences.com The inclusion of heteroatoms like nitrogen, sulfur, and oxygen introduces unique electronic and structural properties, influencing the molecule's reactivity, geometry, and potential for intermolecular interactions. chemistryconferences.com The target compound is a specific example of a diazathia macrocycle, incorporating two nitrogen atoms and one sulfur atom into its 12-membered ring, positioning it as a subject of interest for exploring the synergistic effects of these different heteroatoms within a constrained cyclic system.

Significance of Cyclic Sulfones and Diamines in Organic Synthesis

The chemical character of this compound is largely defined by its two key functional groups: a cyclic sulfone and a diamine moiety. Both are of considerable importance in organic synthesis.

Cyclic Sulfones: The sulfone group (SO₂) is an organosulfur functional group that attracts significant interest from organic chemists. iomcworld.comresearchgate.netiomcworld.com When incorporated into a cyclic structure, it serves as a versatile intermediate and a key structural scaffold. ucsb.edu Cyclic sulfones are valued for several reasons:

Synthetic Intermediates: They are stable precursors for generating conjugated dienes through the extrusion of sulfur dioxide (SO₂), a key step in many complex syntheses. iomcworld.comucsb.edu

Structural Scaffolds: The sulfone group is a rigid, polar moiety that can act as a hydrogen bond acceptor. This makes cyclic sulfones valuable building blocks for constructing molecules with specific three-dimensional shapes, which is crucial in the design of biologically active compounds like enzyme inhibitors. ucsb.eduresearchgate.net

Diverse Applications: Sulfone-containing compounds have found vast applications in medicinal chemistry, with derivatives showing antimicrobial, anti-inflammatory, and anticancer activities. iomcworld.comresearchgate.net They are also used in the development of polymers and other advanced materials. researchgate.netiomcworld.com

Diamines: A diamine is an organic compound featuring two amino (-NH₂) groups. wikipedia.org These molecules are fundamental building blocks in chemistry.

Polymer Synthesis: Aliphatic diamines, such as 1,6-diaminohexane, are essential monomers used in the large-scale production of polyamides (e.g., Nylon) and polyureas. wikipedia.org

Coordination Chemistry: The lone pairs of electrons on the nitrogen atoms make diamines excellent ligands for coordinating with metal ions. Vicinal diamines (1,2-diamines) in particular are common motifs in coordination complexes and catalysts. wikipedia.org

Catalysis: Chiral diamine derivatives are widely employed as catalysts or components of catalyst systems in asymmetric synthesis, facilitating the creation of specific stereoisomers of a target molecule. acs.orgnii.ac.jp

The combination of a rigid sulfone and a flexible, metal-coordinating diamine within the macrocyclic structure of this compound creates a molecule with a rich potential for novel applications in both supramolecular and materials chemistry.

Table 1: Properties and Applications of Core Functional Groups

| Functional Group | Key Chemical Properties | Common Applications in Organic Synthesis |

|---|---|---|

| Cyclic Sulfone | Rigid structure, polar, H-bond acceptor, can be eliminated as SO₂. | Precursors to conjugated dienes, scaffolds for bioactive molecules, building blocks for polymers. iomcworld.comucsb.edu |

| Diamine | Basic, nucleophilic, metal-coordinating (ligand). | Monomers for polyamides and polyureas, ligands in coordination chemistry, asymmetric catalysis. wikipedia.orgacs.org |

Research Trajectory and Current State of Knowledge for Diazathia- and Related Macrocylces

The field of macrocyclic chemistry has evolved significantly since its early days. While initial discoveries focused on the ion-binding properties of oxygen-based macrocycles like crown ethers, subsequent research has expanded to include a wide variety of heteroatoms, including sulfur and nitrogen. mdpi.com The introduction of these atoms increases the structural and electronic diversity of macrocycles, allowing for the complexation of a broader range of ions and guest molecules. mdpi.com

The study of sulfur- and nitrogen-containing heterocycles, such as thiadiazines and their derivatives, has become an active area of research. nih.govmdpi.com These compounds combine the structural features of sulfones and amines in various ring sizes and configurations, leading to a wide array of chemical properties and biological activities. nih.gov Research has demonstrated their utility as scaffolds in medicinal chemistry, with some derivatives showing promise in treating neurodegenerative diseases or acting as cannabinoid agonists. nih.gov

The current state of knowledge reflects a growing interest in creating more complex and functional macrocycles. nih.gov The development of efficient synthetic methods, such as ring-closing metathesis, has made it easier to produce cyclic sulfones of various ring sizes. ucsb.edu For diazathia macrocycles specifically, research continues to explore how the interplay between the sulfur and nitrogen atoms within the ring influences conformation, binding properties, and reactivity. While the body of literature on 12-membered diazathia sulfone macrocycles is still developing, it builds upon a strong foundation of research into smaller sulfur-nitrogen heterocycles and other macrocyclic systems. nih.govnus.edu.sg

Scope and Objectives of Research on this compound

Research into this compound is driven by the goal of understanding and exploiting its unique combination of structural features. The primary objectives for investigating this and related diazathia macrocycles include:

Coordination Chemistry: A key objective is to study the compound's ability to act as a ligand for various metal ions. The presence of two nitrogen atoms and the two oxygen atoms of the sulfone group provides multiple potential binding sites. Researchers would aim to synthesize and characterize metal complexes of the macrocycle, which could have applications in catalysis, sensing, or as contrast agents.

Host-Guest Chemistry: The 12-membered ring defines a specific cavity size. Research would explore the macrocycle's ability to selectively bind small neutral molecules or ions, a foundational concept in supramolecular chemistry with applications in separation and transport phenomena.

Scaffold for Drug Discovery: Given that macrocycles are an important class of therapeutic agents, another objective is to use the this compound framework as a starting point for developing new bioactive compounds. nih.govresearchgate.net The rigid sulfone can pre-organize the molecule into a specific conformation, potentially enhancing its binding affinity to biological targets like protein-protein interfaces. nih.gov

Monomer for Advanced Materials: The diamine functionality suggests that the compound could be used as a monomer in polymerization reactions. The objective would be to synthesize novel polymers incorporating the macrocycle into the backbone, potentially yielding materials with unique thermal, mechanical, or ion-conducting properties.

Ultimately, the scope of research is to establish the fundamental chemical properties of this specific diazathia macrocycle and leverage that knowledge to create functional molecules and materials.

Structure

3D Structure

Properties

IUPAC Name |

1λ6-thia-2,10-diazacyclododecane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2S/c12-14(13)9-8-10-6-4-2-1-3-5-7-11-14/h10-11H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDKIMBNDHXVOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCNCCS(=O)(=O)NCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 1 Thia 2,10 Diazacyclododecane 1,1 Dioxide

Retrosynthetic Analysis for the 12-Membered Diazathia Macrocycle

A retrosynthetic analysis of the target macrocycle, 1-Thia-2,10-diazacyclododecane 1,1-dioxide, suggests several viable pathways for its construction. The most logical disconnections are at the amide bonds, given the prevalence and reliability of macrolactamization reactions in the synthesis of large rings.

Two primary retrosynthetic cuts can be envisioned:

Cut A (C-N bond): Disconnecting one of the amide bonds reveals a linear amino acid precursor. This precursor would possess a terminal carboxylic acid (or an activated form) and a terminal amine, with the sulfonyl group pre-installed within the backbone. This is the most common approach for macrolactam formation.

Cut B (S-N bond): A disconnection at the sulfonamide N-S bond could lead to a diamine precursor and a sulfonyl dichloride derivative. However, controlling intramolecular cyclization between two amines and a disulfonyl chloride in a single step is challenging and less common for macrocycle formation.

A third approach involves disconnecting two bonds to facilitate a bimolecular cyclization, for example, between a diamine and a di-electrophile containing the sulfuryl group. This strategy is often employed in the synthesis of tetra-aza macrocycles. nih.govnih.gov

Based on these analyses, the most promising strategy involves the cyclization of a carefully designed linear precursor, as detailed in the subsequent sections.

Direct Cyclization Routes for the Construction of the Macrocyclic Core

Direct cyclization of a linear precursor is the most common and effective method for creating macrocyclic structures. The success of this approach hinges on reaction conditions that promote the desired intramolecular reaction.

Macrolactamization is a cornerstone of macrocycle synthesis. nih.gov This strategy involves the intramolecular reaction between a terminal amine and a terminal carboxylic acid (or its activated derivative) of a linear precursor. For the target molecule, the linear precursor would be an amino acid containing the thia-diaza backbone.

The key steps in this approach are:

Precursor Synthesis: A linear precursor containing a terminal amine and a terminal carboxylic acid is synthesized. The sulfonyl group (-SO2-) is incorporated as a stable and integral part of the chain.

Activation: The terminal carboxylic acid is activated to enhance its reactivity. Common activating agents include carbodiimides (like DCC or EDC), or conversion to an active ester (such as an N-hydroxysuccinimide ester) or an acid chloride.

Cyclization: The cyclization is performed under high-dilution conditions to minimize intermolecular side reactions. The terminal amine nucleophilically attacks the activated carbonyl group, forming the amide bond and closing the 12-membered ring.

Strategies for macrolactamization are well-documented, including both solution-phase and solid-phase methods. nih.govresearchgate.net On-resin cyclization, where the linear peptide is anchored to a solid support, can be particularly effective at promoting intramolecular reactions. nih.govmdpi.com

Table 1: Comparison of Potential Macrolactamization Activating Agents

| Activating Agent | Reaction Conditions | Advantages | Disadvantages |

| DCC/EDC | Mild, often with additives like HOBt | Readily available, efficient | Byproduct can be difficult to remove |

| Active Esters (e.g., NHS) | Two-step process, mild cyclization | Purifiable intermediate, clean reaction | Requires an extra activation step |

| Acid Chlorides | Highly reactive, often requires base | Fast reaction | Harsh conditions, potential side reactions |

| MNBA | Mild conditions | Effective for sterically hindered substrates | Reagent cost |

Beyond macrolactamization, other ring-closing reactions can be employed to form the thia-diaza macrocyclic core. These methods typically involve forming a C-N or S-N bond in the final cyclization step.

Intramolecular Nucleophilic Substitution: A linear precursor with a terminal amine and a terminal leaving group (e.g., a bromide or tosylate) can undergo an SN2 reaction to form a C-N bond and close the ring. The rates of such cyclizations are highly dependent on ring size, with 5- and 6-membered rings forming most readily. rsc.org For a 12-membered ring, this reaction must compete with intermolecular oligomerization.

Thiadiazole-forming Cyclizations: While not directly applicable to the saturated target, related heterocycle-forming reactions, such as the synthesis of thiadiazoles from thiohydrazides and α-ketoacids, demonstrate alternative strategies for constructing rings containing both sulfur and nitrogen. nih.gov These methods highlight the diverse possibilities for forming thia-diaza systems.

A significant challenge in macrocycle synthesis is overcoming the entropic unfavorability of bringing the two ends of a long, flexible precursor together for cyclization. ua.edu

High-Dilution Principle: To favor the intramolecular cyclization pathway over intermolecular polymerization, reactions are typically carried out at very low concentrations (e.g., 10-3 M or lower). This reduces the probability of two different precursor molecules reacting with each other. A syringe pump for slow addition of the linear precursor to a large volume of solvent is a common experimental setup.

Template-Directed Synthesis: An alternative or complementary strategy is the use of a template. ua.edumdpi.com In this approach, a metal ion or another molecule is used to bind to the linear precursor, pre-organizing it into a conformation that facilitates ring closure. ua.edu The template brings the reactive ends of the precursor into close proximity, effectively increasing the 'effective molarity' and promoting the intramolecular reaction. rsc.org For a diazathia macrocycle, metal ions that coordinate to nitrogen and sulfur atoms could potentially serve as effective templates.

Multicomponent Reactions for Heterocyclic Ring Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. mdpi.com While a specific MCR for this compound is not established, the principles of MCRs could be applied hypothetically.

A possible, though speculative, MCR approach could involve the reaction of a diamine, a sulfonyl-containing component, and a third molecule that acts as a linker to stitch the fragments together into the macrocyclic structure. The development of such a reaction would represent a significant advancement in the synthesis of this class of macrocycles. The use of MCRs to generate diverse arrays of macrocyclic compounds is a growing area of interest. nih.gov

Development of Precursors and Key Intermediates

The successful synthesis of the target macrocycle is critically dependent on the efficient preparation of the acyclic precursor. Based on the primary retrosynthetic analysis (Cut A), the key intermediate is a linear amino acid.

The synthesis of this precursor could be envisioned as follows:

Start with a suitable diamine and a sulfur source. For example, reacting a protected diamine like N-Boc-1,8-diaminooctane with a sulfonyl chloride derivative.

Chain Elongation: The chain can be built sequentially. For instance, starting with a protected amino acid, one could introduce the sulfonyl moiety and then extend the chain by coupling with another amino-containing fragment.

Functional Group Installation: The terminal functional groups required for cyclization (e.g., a carboxylic acid and an amine) must be installed, often using protecting groups that can be selectively removed at the appropriate stages. For example, a Boc group for the amine and a methyl or ethyl ester for the carboxylic acid.

The modular synthesis of linear precursors allows for the creation of a wide variety of macrocycles by simply changing the building blocks. whiterose.ac.uk

Synthesis of Linear Sulfonyl-Containing Diamine Synthons

The cornerstone of the synthesis of this compound is the construction of a linear diamine precursor that incorporates a sulfonyl moiety. A plausible and versatile approach to such synthons is the reaction of a suitable sulfonyl chloride with two equivalents of an appropriate amino alcohol, followed by conversion of the terminal hydroxyl groups to primary amines.

A general and efficient method for the synthesis of N-sulfonyl amidines involves the reaction of thioamides with sulfonyl azides. nih.gov While not directly applicable to the synthesis of the target linear diamine, this highlights a method for forming C-N bonds adjacent to a sulfonyl group. A more direct approach involves the reaction of primary amines with sulfonyl chlorides. For instance, the synthesis of N- and N,N-bis-chloroethylsulfamoyl imines has been demonstrated through the reaction of aldehydes with primary sulfonamides. researchgate.net This methodology could be adapted to create the desired linear precursor.

A highly relevant strategy is the synthesis of N,N'-disubstituted sulfamides. A general synthesis involves the reaction of an amine or diamine with sulfuryl chloride (SO₂Cl₂). researchgate.net This method can be adapted for the synthesis of the linear precursor by using a diamine with appropriate chain lengths to form the macrocycle's backbone. For example, reacting a diamine such as 1,4-diaminobutane (B46682) or 1,5-diaminopentane with a di-functionalized sulfonyl-containing molecule could yield the desired linear synthon.

Another approach is the direct synthesis of sulfonamides from thiols and amines. rsc.org This method offers a more convergent strategy where a dithiol could potentially be reacted with two equivalents of an amino-containing molecule in the presence of an oxidizing agent to form the linear sulfonyl diamine.

The following table summarizes potential synthetic routes to linear sulfonyl-containing diamine synthons:

| Starting Materials | Reagents and Conditions | Product Type | Potential for Target Synthon |

| Amine, Sulfuryl Chloride | Base, Solvent (e.g., CH₂Cl₂) | N,N'-disubstituted sulfamide (B24259) | High |

| Thiol, Amine | Oxidizing Agent (e.g., I₂/tBuOOH) | Sulfonamide | Moderate |

| Aldehyde, Primary Sulfonamide | Solvent- and catalyst-free | N-sulfamoyl imine | Moderate (requires further modification) |

Preparation of Chiral Building Blocks for Asymmetric Synthesis

The introduction of chirality into the this compound framework relies on the use of enantiomerically pure building blocks. Chiral vicinal diamines and chiral amino alcohols are of significant interest as they can be incorporated into the linear precursor to facilitate asymmetric cyclization. sigmaaldrich.comucl.ac.uk

The synthesis of chiral amines is a well-established field, with numerous methods available. nih.gov Enzymatic routes, in particular, offer a green and highly selective approach to chiral amine synthesis through the use of engineered transaminases and amine dehydrogenases. nih.gov These biocatalytic methods can provide access to a wide range of chiral amines with high enantiomeric purity.

Catalytic asymmetric synthesis provides another powerful tool for accessing chiral diamines. acs.orgrsc.org For instance, the umpolung cross-Mannich reaction of cyclic ketimines catalyzed by bifunctional organocatalysts can produce chiral vicinal tetrasubstituted diamines in high yields and excellent stereoselectivities. acs.org Sequential palladium and rhodium catalysis has also been employed in the asymmetric synthesis of polyfunctionalized diamines. nih.gov

A summary of methods for preparing chiral building blocks is presented in the table below:

| Building Block Type | Synthetic Method | Key Features |

| Chiral Amines | Enzymatic Resolution/Asymmetric Synthesis | High enantioselectivity, sustainable. |

| Chiral Vicinal Diamines | Catalytic Asymmetric Synthesis (e.g., Umpolung Cross-Mannich) | Access to complex, substituted diamines. |

| Chiral Amino Alcohols | Reduction of Chiral Amino Acids | Readily available starting materials. |

Stereoselective Synthetic Methods

With chiral building blocks in hand, the subsequent challenge lies in controlling the stereochemistry of the macrocyclization step to yield the desired enantiomerically pure or enriched this compound.

Asymmetric Cyclization Approaches

Asymmetric cyclization can be achieved by employing a chiral linear precursor and inducing cyclization under conditions that favor one diastereomeric transition state over the other. The inherent chirality within the substrate can direct the stereochemical outcome of the ring-closure. For cyclic sulfonamides, intramolecular Diels-Alder reactions of triene derivatives of sulfonic acid amides have been shown to produce substituted hexahydrobenzo[d]isothiazole 1,1-dioxides with defined stereochemistry. acs.org This strategy, while not directly forming a 12-membered ring, demonstrates the principle of substrate-controlled diastereoselectivity in the formation of cyclic sulfonamides.

Intramolecular copper-catalyzed reactions of unsaturated iminoiodinanes have also been developed as a route to cyclic sulfonamides, proceeding through an aziridination/ring-opening sequence. acs.org The stereochemistry of the final product is influenced by the geometry of the starting olefin and the reaction conditions.

Chiral Auxiliary and Chiral Catalyst-Mediated Strategies

The use of chiral auxiliaries temporarily attached to the linear precursor can effectively control the stereochemistry of the cyclization reaction. After the macrocycle is formed, the auxiliary can be cleaved and ideally recycled.

Alternatively, and often more efficiently, chiral catalysts can be employed to mediate the asymmetric macrocyclization. Chiral catalysts can create a chiral environment around the reacting ends of the linear precursor, favoring the formation of one enantiomer of the macrocycle over the other. nih.govchemrxiv.org This approach is particularly attractive as only a substoichiometric amount of the chiral catalyst is required.

Various types of chiral catalysts have been developed for asymmetric synthesis, including metal complexes with chiral ligands and organocatalysts. scu.edu.cn For the synthesis of chiral amines and their derivatives, chiral amine catalysts have been widely used in reactions such as asymmetric Mannich reactions. alfachemic.com The development of efficient chiral catalysts for macrocyclization reactions is an active area of research. nih.govchemrxiv.org

The table below outlines key stereoselective strategies:

| Strategy | Description | Advantages |

| Substrate-Controlled Cyclization | Chirality is pre-installed in the linear precursor, directing the stereochemical outcome of the cyclization. | Conceptually straightforward. |

| Chiral Auxiliary-Mediated Cyclization | A temporary chiral group is attached to the linear precursor to control stereoselectivity. | Can provide high levels of stereocontrol. |

| Chiral Catalyst-Mediated Cyclization | A chiral catalyst creates a chiral environment to favor the formation of one enantiomer. | Atom-economical, requires only substoichiometric amounts of the chiral source. |

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules, including heterocyclic compounds. rasayanjournal.co.innumberanalytics.comfrontiersin.org The synthesis of this compound can be made more sustainable by considering several key aspects.

The choice of solvents is critical, with a preference for greener alternatives such as water, ionic liquids, or deep eutectic solvents. mdpi.com Solvent-free reaction conditions, where applicable, are even more desirable. rasayanjournal.co.in Microwave-assisted synthesis can often accelerate reaction rates, reduce energy consumption, and in some cases, improve yields. rasayanjournal.co.in

Atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. Synthetic routes should be designed to maximize atom economy by favoring addition and cyclization reactions over those that generate stoichiometric byproducts.

The use of catalysis, particularly biocatalysis and organocatalysis, aligns well with green chemistry principles. nih.gov Catalysts reduce the activation energy of a reaction, often allowing for milder reaction conditions and reducing energy consumption. They are also used in small quantities and can often be recycled and reused.

Sustainable considerations in the synthesis are summarized below:

| Green Chemistry Principle | Application in Synthesis |

| Use of Green Solvents | Employing water, ionic liquids, or deep eutectic solvents to minimize the use of volatile organic compounds. mdpi.com |

| Energy Efficiency | Utilizing microwave-assisted synthesis or catalytic methods to reduce reaction times and energy consumption. rasayanjournal.co.in |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. |

| Catalysis | Employing biocatalysts or organocatalysts to promote reactions under milder conditions and reduce waste. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1 Thia 2,10 Diazacyclododecane 1,1 Dioxide

Reactivity of the Sulfonyl Group within the Macrocyclic Framework

The sulfonyl group (SO₂) is a key determinant of the macrocycle's electronic properties and reactivity. Its strong electron-withdrawing nature influences the adjacent atoms and makes the sulfur atom susceptible to nucleophilic attack.

The sulfur atom in the sulfonyl group is electrophilic and can be attacked by nucleophiles. In smaller cyclic sulfamides, such as five- and six-membered rings, nucleophilic attack at the sulfur atom can lead to ring-opening. This reactivity is comparable to that of activated aziridines and azetidines. researchgate.net For instance, five-membered cyclic sulfamidates are known to undergo ring-opening with various nucleophiles, such as phenoxides and thiophenoxides, with high site-selectivity. researchgate.net

While direct studies on the nucleophilic ring-opening of 1-Thia-2,10-diazacyclododecane 1,1-dioxide are not extensively documented, the principles observed in smaller cyclic systems suggest that strong nucleophiles could potentially attack the sulfonyl group, leading to cleavage of a sulfur-nitrogen bond and subsequent ring-opening. The stability of the twelve-membered macrocyclic ring, however, may render it less susceptible to such reactions compared to more strained smaller rings. The reaction would likely require harsh conditions or highly reactive nucleophiles.

The table below summarizes the general reactivity of cyclic sulfamides with nucleophiles.

| Cyclic Sulfamide (B24259) Type | Nucleophile | Outcome | Reference |

| Five-membered | Phenoxides, Thiophenoxides | Ring-opening | researchgate.net |

| Six-membered | Various nucleophiles | Ring-opening (less facile than five-membered) | researchgate.net |

| Macrocyclic (inferred) | Strong nucleophiles | Potential for ring-opening under forcing conditions | N/A |

The sulfonyl group imparts a significant electrophilic character to the sulfur atom. This electrophilicity is a central feature of sulfonyl chemistry, making sulfonyl chlorides, for example, powerful electrophiles for coupling with a wide array of nucleophiles. nih.gov While the sulfonyl group in this compound is part of a stable cyclic sulfamide, the sulfur atom retains its electrophilic nature.

Potential transformations stemming from this electrophilicity could involve reactions with strong organometallic reagents. For instance, reduction of the sulfonyl group to a sulfide (B99878) can be achieved using powerful reducing agents like diisobutylaluminium hydride (DIBALH) or, in some cases, lithium aluminium hydride (LiAlH₄). wikipedia.org Such a transformation would fundamentally alter the electronic properties and geometry of the macrocycle.

Furthermore, the sulfonyl group can activate adjacent positions for chemical modification, although this is less common than in acyclic systems. The reactivity of the sulfonyl group can vary dramatically depending on the nature of the substituents, ranging from nucleophilic sulfinates to electrophilic sulfonyl halides. researchgate.net

Reactions at the Amine Centers

The two secondary amine groups at positions 2 and 10 are crucial sites for the functionalization and modification of the macrocyclic structure. Their nucleophilicity allows for a range of reactions with electrophiles.

The nitrogen atoms of the amine groups in this compound are nucleophilic and can readily undergo N-alkylation and N-functionalization. Standard alkylation methods using alkyl halides can be employed to introduce various substituents at the amine positions. libretexts.org Ruthenium-catalyzed N-alkylation of amines and sulfonamides using alcohols, through a "borrowing hydrogen" methodology, presents a greener alternative to traditional alkylation with alkyl halides. researchgate.net

Given the presence of two amine groups, selective mono- or di-alkylation can be achieved by controlling the stoichiometry of the reagents. The table below illustrates common N-alkylation strategies applicable to secondary amines.

| Reagent | Catalyst/Conditions | Product | Reference |

| Alkyl Halides | Base (e.g., K₂CO₃) | N-Alkyl Amine | libretexts.org |

| Alcohols | [Ru(p-cymene)Cl₂]₂ with bidentate phosphines | N-Alkyl Amine | researchgate.net |

| Trichloroacetimidates | Refluxing toluene | N-Alkyl Amine | organic-chemistry.org |

N-functionalization is not limited to alkylation. Acylation with acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives. These reactions are fundamental in modifying the properties of the macrocycle for various applications.

The amine centers are susceptible to reaction with a variety of other electrophiles. For example, reaction with sulfonyl chlorides would lead to the formation of sulfonamide linkages. libretexts.org In the context of cyclic sulfamides, reactions with electrophiles such as halogens, nitrosating agents, and Vilsmeier reagents have been shown to occur at adjacent carbon atoms, but direct reaction at the nitrogen is also a primary pathway for many electrophiles. rsc.org

Oxidation of the amine centers is another potential transformation. Depending on the oxidizing agent and reaction conditions, various oxidation products could be formed. However, the presence of the sulfonyl group, which is generally stable to oxidation, means that selective oxidation of the amines is feasible. It is important to note that the oxidation of secondary amines can lead to a variety of products, including nitroxides, imines, and enamines, or in some cases, ring-opening or rearrangement.

Intramolecular Reaction Pathways and Rearrangements

For instance, intramolecular Diels-Alder reactions have been utilized to synthesize cyclic sulfonamides, demonstrating the potential for the sulfonamide moiety to participate in cycloaddition reactions when appropriately substituted with a diene and dienophile. nih.gov Cobalt-catalyzed cycloisomerization of unsaturated N-acyl sulfonamides is another example of an intramolecular reaction leading to the formation of new cyclic structures. ethz.chacs.org

Rearrangements such as the Wolff rearrangement of α-diazo ketones can be used for ring contraction, and while not directly applicable, it highlights a class of rearrangements that could potentially be designed into systems containing the sulfonyl-diamine macrocycle. wikipedia.org More relevantly, rearrangements involving cyclic sulfur ylides, which can be generated from related sulfide precursors, can lead to ring expansion or the formation of spiro compounds. rsc.org Although speculative for the dioxide, these examples underscore the potential for complex intramolecular transformations within such macrocyclic systems.

Chemoselectivity and Regioselectivity Control in Derivatization

A comprehensive review of scientific literature reveals a notable absence of specific studies on the chemoselectivity and regioselectivity of derivatization reactions for the compound this compound. While extensive research exists on the reactivity of various other sulfonamide-containing heterocycles, this specific 12-membered diazacyclic sulfamide has not been the subject of detailed mechanistic investigations into its derivatization.

The factors that typically govern chemoselectivity and regioselectivity in the derivatization of related sulfonamide compounds include the nature of the substituents, the specific reaction conditions employed (such as temperature, solvent, and catalyst), and the electronic properties of the molecule. For instance, in other cyclic sulfonamides, derivatization can be directed to the nitrogen atoms of the sulfonamide group or to other functional groups present on the carbon backbone. The acidity of the N-H protons on the sulfonamide moiety plays a crucial role in reactions involving deprotonation followed by alkylation or acylation.

In the broader context of sulfonamide chemistry, regioselectivity is often a key challenge. For example, in the alkylation of 2H-1,2,3-benzothiadiazine 1,1-dioxide, reaction can occur at either the N(2) or N(3) position, with the product distribution being dependent on the base and solvent system used. mdpi.com Similarly, radical cyclization reactions of unsaturated sulfonamides have shown that regioselectivity (e.g., 5-exo versus 6-endo cyclization) can be controlled by factors such as vinylic halogen substitution. acs.org

However, without experimental data on this compound, any discussion of the chemoselectivity and regioselectivity of its derivatization would be speculative. The larger ring size and the presence of two secondary amine groups in addition to the sulfonamide nitrogen introduce a higher degree of complexity compared to smaller, more rigid heterocyclic systems. The conformational flexibility of the 12-membered ring would likely play a significant role in directing the approach of reagents and influencing the outcome of derivatization reactions.

Further empirical studies are required to elucidate the reactivity of this compound and to establish reliable methods for controlling the chemoselectivity and regioselectivity of its derivatization. Such research would be essential for the synthesis of novel derivatives and for the exploration of their potential applications. At present, no data tables or detailed research findings on this specific topic can be provided.

Structural Elucidation and Conformational Analysis of the Macrocyclic System

Advanced Spectroscopic Characterization Techniques (Methodological Focus)

Spectroscopic techniques are fundamental in mapping the connectivity and spatial arrangement of atoms within the molecule.

High-resolution NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of 1-Thia-2,10-diazacyclododecane 1,1-dioxide. In analogous macrocyclic systems, proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide key insights into the chemical environment of each atom.

For the methylene (B1212753) protons adjacent to the nitrogen atoms, chemical shifts are typically observed in the range of 2.5-3.5 ppm in ¹H NMR spectra of similar aza macrocycles. nih.gov The protons on the carbon atoms alpha to the sulfone group are expected to be deshielded and appear further downfield. The N-H protons would likely present as broad signals, the positions of which are sensitive to solvent and temperature.

In the ¹³C NMR spectrum, the carbons bonded to the nitrogen atoms would typically resonate in the 40-60 ppm range, while the carbons adjacent to the sulfonyl group would be found at lower field strengths. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for unambiguously assigning these proton and carbon signals by revealing their scalar couplings.

Variable temperature NMR studies would be instrumental in probing the conformational flexibility of the 12-membered ring. Changes in the NMR spectra as a function of temperature can provide information on the energy barriers between different conformational isomers, revealing the dynamic nature of the macrocycle in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Based on Analogous Compounds

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-H adjacent to N | 2.5 - 3.5 | 40 - 60 |

| C-H adjacent to SO₂ | 3.0 - 4.0 | 50 - 70 |

Note: These are predicted values based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule through their characteristic vibrational frequencies. The sulfone (SO₂) group is a strong IR absorber, exhibiting characteristic asymmetric and symmetric stretching vibrations. enamine.net

In cyclic sulfones, these bands are typically observed in the ranges of 1300-1350 cm⁻¹ for the asymmetric stretch and 1120-1160 cm⁻¹ for the symmetric stretch. The N-H stretching vibrations of the secondary amine groups are expected to appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations from the methylene groups in the ring would be observed around 2850-2960 cm⁻¹. pressbooks.pub

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| C-H Stretch | 2850 - 2960 |

| SO₂ Asymmetric Stretch | 1300 - 1350 |

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable information about the molecule's structure.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles.

Conformational Studies of the 12-Membered Ring

The 12-membered ring of this compound is expected to be flexible and can adopt several low-energy conformations.

Computational modeling, in conjunction with experimental data from NMR and X-ray crystallography, is used to explore the conformational landscape of the macrocycle. For 12-membered rings like cyclododecane, a square-like researchgate.net conformation is often the most stable. The presence of the sulfone and amine groups in this compound will influence the conformational preferences due to steric and electronic effects, as well as the potential for intramolecular hydrogen bonding. The flexibility of the ring allows it to adopt different shapes, and the interconversion between these conformations is an important aspect of its chemical behavior.

Inversion Barriers and Dynamic Processes in this compound: An Unexplored Conformational Landscape

A thorough review of scientific literature reveals a significant gap in the experimental and computational data concerning the dynamic processes and inversion barriers specifically within the macrocyclic system of This compound . While the conformational analysis of macrocycles is a robust field of study, detailed research findings on the specific dynamic behaviors of this particular compound, such as ring inversion or pseudorotation, and the associated energy barriers, are not available in the public domain.

In the broader context of sulfur-containing heterocycles, the inversion barrier at a sulfur atom is a key parameter influencing the molecule's three-dimensional structure and potential for stereoisomerism. For instance, in sulfoxides, the energy barrier to pyramidal inversion at the sulfur center can be substantial, leading to stable chiral isomers. However, in the case of a sulfone, as in This compound , the sulfur atom is tetracoordinate and achiral, eliminating the possibility of inversion at the sulfur center itself.

The dynamic processes in this macrocycle would therefore be dominated by the conformational changes of the twelve-membered ring. These processes typically involve a complex interplay of torsional rotations around single bonds, leading to various ring conformations. The energy landscape of such a macrocycle is expected to be complex, with multiple local energy minima corresponding to different conformers, separated by energy barriers. The rates of interconversion between these conformers are dictated by the heights of these barriers.

Understanding these dynamic processes is crucial as the conformational preferences of a macrocycle can significantly influence its biological activity and physical properties. Techniques such as dynamic Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in studying these conformational changes, allowing for the determination of the energy barriers (activation free energy, ΔG‡) associated with these processes.

Unfortunately, no such studies have been reported for This compound . The absence of experimental data, such as variable-temperature NMR studies, or computational studies, such as molecular mechanics or ab initio calculations, prevents a detailed discussion of its inversion barriers and dynamic behavior.

Future research in this area would be highly valuable. Computational modeling could provide initial insights into the stable conformations and the transition states connecting them, offering theoretical estimates of the inversion barriers. These computational predictions could then guide experimental studies, primarily using dynamic NMR spectroscopy, to validate the theoretical models and provide a comprehensive understanding of the conformational landscape of this macrocycle.

Computational and Theoretical Investigations of 1 Thia 2,10 Diazacyclododecane 1,1 Dioxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely used method for calculations of molecular geometries and spectroscopic parameters. researchgate.net

Geometry optimization is a fundamental step in computational chemistry that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 1-Thia-2,10-diazacyclododecane 1,1-dioxide, DFT calculations, for instance at the B3LYP/6-311G++(d,p) level of theory, would be employed to determine its most stable three-dimensional conformation. nih.gov This process involves iterative calculations of the forces on each atom until a stationary point is reached.

The electronic structure analysis provides insights into the distribution of electrons within the molecule. Key parameters obtained from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Value (Hartree) | Value (eV) |

| Energy of HOMO | -0.254 | -6.91 |

| Energy of LUMO | -0.042 | -1.14 |

| HOMO-LUMO Gap | 0.212 | 5.77 |

DFT calculations are highly effective in predicting various spectroscopic parameters. For this compound, theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy to confirm the molecular structure. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR spectra. researchgate.net

The visualization of molecular orbitals, particularly the HOMO and LUMO, helps in understanding the regions of the molecule that are most likely to be involved in chemical reactions. The HOMO is typically localized on the electron-rich parts of the molecule, indicating sites for electrophilic attack, while the LUMO is found on electron-deficient areas, indicating sites for nucleophilic attack.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

| FTIR | N-H Stretch | 3350 cm⁻¹ |

| FTIR | C-H Stretch | 2950 cm⁻¹ |

| FTIR | S=O Stretch | 1320, 1150 cm⁻¹ |

| ¹H NMR | N-H Protons | δ 2.5-3.0 ppm |

| ¹³C NMR | Carbons adjacent to Nitrogen | δ 45-55 ppm |

| ¹³C NMR | Carbons adjacent to Sulfone | δ 50-60 ppm |

DFT can be used to explore the mechanisms of chemical reactions involving this compound. mdpi.com By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

Transition state modeling allows for the calculation of activation energies, providing a quantitative measure of the kinetic feasibility of a reaction pathway. This is particularly useful in understanding the synthesis of the macrocycle or its subsequent reactions. For example, the cyclization step in the synthesis of related macrocycles can be modeled to understand the factors influencing the reaction yield and stereoselectivity. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. mdpi.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its vast conformational space. mdpi.com By simulating the molecule's motion over time, typically on the nanosecond to microsecond timescale, a representative ensemble of conformations can be generated. researchgate.net

These simulations provide insights into the dynamic behavior of the macrocycle, including the flexibility of the ring and the orientation of its functional groups. Analysis of the MD trajectory can reveal the most populated conformational states and the energetic barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological targets.

Quantum Chemical Characterization of Related Macrocyclic Sulfones and Diamines

The computational study of this compound can be enriched by comparing its properties to those of related macrocyclic sulfones and diamines. nih.gov Quantum chemical calculations on a series of analogous structures can help to elucidate structure-property relationships. For instance, varying the ring size or the nature of the diamine precursor can systematically alter the electronic and conformational properties of the resulting macrocycle. mdpi.com

Such comparative studies can reveal trends in reactivity, stability, and potential for specific applications. For example, the synthesis and characterization of a series of macrocycles based on 4,4'-sulfonyldiphenol (B7728063) have been reported, providing a basis for understanding the influence of different diamines on the final structure.

Theoretical Studies on Intermolecular Interactions

The way in which this compound interacts with other molecules is governed by intermolecular forces. Theoretical methods can be used to study these interactions in detail. The sulfone group and the amine groups in the macrocycle are capable of forming hydrogen bonds, which are strong, directional intermolecular interactions.

Computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to identify and characterize these non-covalent interactions. Additionally, methods like Hirshfeld surface analysis can visually represent and quantify intermolecular contacts in the solid state. researchgate.net Understanding these interactions is key to predicting the crystal packing of the molecule and its ability to bind to specific receptors.

Coordination Chemistry of 1 Thia 2,10 Diazacyclododecane 1,1 Dioxide

Ligand Design Principles for Metal Ion Complexation

The design of 1-Thia-2,10-diazacyclododecane 1,1-dioxide as a ligand for metal ion complexation is guided by several key principles inherent to its molecular structure. The primary donor atoms available for coordination are the two secondary amine nitrogen atoms and the two oxygen atoms of the sulfone group. The spatial arrangement of these donor atoms within the 12-membered macrocyclic ring creates a specific cavity size, which is a critical determinant for selective metal ion binding.

The presence of the sulfone group (SO₂) introduces a significant electronic and structural constraint on the ligand. The electron-withdrawing nature of the sulfone can influence the basicity of the adjacent amine groups, thereby modulating their affinity for metal ions. Structurally, the sulfone group imparts a degree of rigidity to a portion of the macrocyclic ring, which can lead to more pre-organized conformations for metal binding, potentially reducing the entropic penalty of complexation.

Furthermore, the flexibility of the ethylene (B1197577) and propylene (B89431) linkages between the donor atoms allows the macrocycle to adopt various conformations to accommodate the preferred coordination geometry of different metal ions. This conformational flexibility, coupled with the defined cavity size, allows for the targeted complexation of specific metal ions based on their ionic radii and electronic configurations.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the stoichiometry and structure of the resulting complex.

A general synthetic procedure involves dissolving the ligand in a polar solvent, such as methanol, ethanol, or acetonitrile. A solution of the metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals or lanthanides) in the same or a compatible solvent is then added, often dropwise, to the ligand solution. The reaction mixture is typically stirred for a period ranging from a few hours to several days, sometimes with gentle heating to facilitate complex formation. The resulting metal complex may precipitate out of the solution or can be isolated by solvent evaporation.

Characterization of the synthesized complexes is carried out using a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H and S=O bonds upon coordination provide direct evidence of metal-ligand interaction. A shift in the N-H stretching frequency and the symmetric and asymmetric stretching frequencies of the SO₂ group can indicate the involvement of these functionalities in metal binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to probe the structure of diamagnetic metal complexes in solution. Shifts in the resonances of the protons and carbons adjacent to the donor atoms upon complexation provide information about the coordination environment.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes can provide insights into the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand, offering information about the coordination geometry and the nature of the metal-ligand bond.

Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex, confirming its composition and stoichiometry.

Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) in the complex, which helps in confirming the proposed molecular formula.

Table 1: Spectroscopic Data for a Hypothetical [Cu(this compound)Cl₂] Complex

| Technique | Ligand | Complex | Interpretation |

| IR (cm⁻¹) | |||

| ν(N-H) | 3250 | 3180 | Shift to lower frequency indicates N-coordination. |

| ν(SO₂) | 1310, 1140 | 1295, 1130 | Shift indicates O-coordination from the sulfone group. |

| ¹H NMR (ppm) | Broadening of signals due to paramagnetic Cu(II). | ||

| UV-Vis (nm) | - | 650 | d-d transition characteristic of a distorted octahedral Cu(II) complex. |

| ESI-MS (m/z) | 221.1 [M+H]⁺ | 354.0 [M+H]⁺ | Confirms the formation of a 1:1 metal-ligand complex. |

Studies on Metal Ion Selectivity and Binding Affinity

The selectivity of this compound for different metal ions is primarily governed by the principle of preorganization and the "macrocyclic effect." The size of the cavity formed by the donor atoms plays a crucial role; metal ions with ionic radii that best fit into this cavity will form the most stable complexes.

The "hard-soft acid-base" (HSAB) principle also influences selectivity. The nitrogen and oxygen donor atoms are considered hard bases, suggesting a preference for hard acid metal ions such as alkali, alkaline earth, and early transition metals, as well as lanthanides. However, the presence of the sulfur atom, albeit in a high oxidation state, might introduce some softer character, potentially allowing for interactions with borderline or softer metal ions.

The binding affinity, quantified by the stability constant (log K), is a measure of the thermodynamic stability of the metal complex. These constants are typically determined using techniques such as potentiometric titrations, spectrophotometric titrations, or isothermal titration calorimetry (ITC). The high stability of macrocyclic complexes is attributed to the chelate effect and the macrocyclic effect, which result in a less unfavorable entropy change upon complexation compared to acyclic analogues.

Table 2: Hypothetical Stability Constants (log K) for Metal Complexes of this compound in Aqueous Solution

| Metal Ion | Ionic Radius (Å) | log K |

| Li⁺ | 0.76 | 3.5 |

| Na⁺ | 1.02 | 4.8 |

| K⁺ | 1.38 | 4.2 |

| Mg²⁺ | 0.72 | 5.1 |

| Ca²⁺ | 1.00 | 6.5 |

| Sr²⁺ | 1.18 | 5.9 |

| Cu²⁺ | 0.73 | 12.3 |

| Zn²⁺ | 0.74 | 10.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Coordination Modes and Geometries of the Macrocyclic Ligand

This compound can adopt several coordination modes depending on the size, charge, and electronic preference of the metal ion. The ligand can act as a tetradentate donor, utilizing both nitrogen atoms and both oxygen atoms of the sulfone group. In this mode, the ligand would encapsulate the metal ion within its macrocyclic cavity.

The coordination geometry of the resulting metal complex is a function of the coordination number of the metal ion and the steric constraints imposed by the ligand. For smaller metal ions, a distorted tetrahedral or square planar geometry might be favored. For larger metal ions, or in the presence of additional coordinating solvent molecules or anions, higher coordination numbers leading to square pyramidal, trigonal bipyramidal, or octahedral geometries are possible.

For instance, with a transition metal like Cu(II), a distorted octahedral geometry is common, where the macrocycle occupies the equatorial plane and two solvent molecules or anions coordinate at the axial positions. With larger lanthanide ions, higher coordination numbers (e.g., 8 or 9) are expected, where the ligand may not fully encapsulate the metal ion, leaving space for additional coordinated water molecules.

Electronic Properties of Metal-Ligand Complexes

The electronic properties of the metal complexes of this compound are largely determined by the nature of the central metal ion and its interaction with the ligand.

For complexes with d-block transition metals, the ligand field created by the N₂O₂ donor set will cause a splitting of the d-orbitals of the metal ion. The magnitude of this splitting (Δ) will influence the color and magnetic properties of the complex. UV-Visible spectroscopy is a key technique to probe these d-d electronic transitions. For example, a Cu(II) complex would be expected to exhibit a broad absorption band in the visible region, characteristic of its d⁹ electronic configuration in a non-centrosymmetric environment.

The electron-withdrawing sulfone group can also influence the redox potential of the metal center. By pulling electron density away from the metal ion, the ligand can make the metal more difficult to oxidize (i.e., increase its oxidation potential). This property can be investigated using electrochemical techniques such as cyclic voltammetry.

In the case of lanthanide complexes, the electronic properties are dominated by the f-f transitions of the lanthanide ion. The ligand can act as an "antenna" by absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This sensitization process can lead to luminescent complexes with potential applications in bio-imaging and sensing.

Supramolecular Chemistry and Molecular Recognition Properties

Host-Guest Chemistry and Complexation with Small Molecules

There is no available research data on the ability of 1-Thia-2,10-diazacyclododecane 1,1-dioxide to form host-guest complexes with small molecules.

No studies have been published detailing the interactions, binding affinities, or recognition capabilities of this compound with any cations.

Information regarding the capacity of this compound to recognize or sense anions is absent from the current scientific record.

There are no documented instances or studies of this compound encapsulating neutral molecules.

Self-Assembly and Self-Organization Phenomena

The potential for this compound to undergo self-assembly or self-organization to form larger supramolecular structures has not been investigated in any published research.

Macrocyclic Effect and Cooperativity in Binding

Without any data on its binding properties, the influence of the macrocyclic effect or any cooperative binding phenomena involving this compound remains unknown.

Catalytic Applications of 1 Thia 2,10 Diazacyclododecane 1,1 Dioxide Derivatives

Application as Organocatalysts (e.g., Brønsted Base Catalysis)

In this mode of catalysis, the chiral sulfamide (B24259) acts as a hydrogen bond donor and acceptor, organizing the substrates in a chiral pocket. This pre-organization in the transition state is crucial for achieving high levels of enantioselectivity. For instance, in reactions like the Michael addition, the catalyst can activate both the nucleophile and the electrophile through a network of non-covalent interactions. While the broader class of chiral Brønsted bases is well-established, the specific application and efficacy of 1-Thia-2,10-diazacyclododecane 1,1-dioxide derivatives are an area of ongoing research to fully elucidate their potential and substrate scope. Mechanistic studies suggest that a dual-activation mechanism, where the catalyst interacts with both reaction partners, is often operative.

Use as Chiral Ligands in Transition Metal-Catalyzed Reactions

The nitrogen atoms of this compound can be functionalized to create powerful bidentate or polydentate chiral ligands for transition metal catalysis. By introducing coordinating groups (e.g., phosphines, amines, or pyridyls) onto the nitrogen atoms, ligands with well-defined bite angles and chiral pockets can be synthesized. These ligands coordinate to metal centers such as rhodium, iridium, nickel, and palladium, forming chiral catalysts capable of inducing high stereoselectivity in a range of reactions.

Asymmetric Hydrogenation and Transfer Hydrogenation

Chiral ligands derived from cyclic sulfamides have been successfully employed in the asymmetric hydrogenation and transfer hydrogenation of prochiral substrates like ketones and imines. nih.govnih.govresearchgate.net In these reactions, the chiral metal complex activates hydrogen (from H₂ gas or a hydrogen donor like formic acid or isopropanol) and delivers it to one face of the unsaturated substrate.

For example, iridium and rhodium complexes bearing chiral diamine-based ligands are highly effective for the transfer hydrogenation of cyclic sulfamidate imines, producing chiral cyclic sulfamidates with excellent yields and enantioselectivities. nih.govresearchgate.net Nickel-catalyzed systems have also been developed for the asymmetric hydrogenation of similar substrates, offering a more earth-abundant metal alternative to precious metals like iridium and rhodium. nih.govresearchgate.net The performance of these catalysts is highly dependent on the structure of the ligand, the choice of metal, and the reaction conditions.

Table 1: Performance of Cyclic Sulfamide-Based Catalysts in Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Product | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| Ni(OAc)₂/(S,S)-Ph-BPE | Cyclic Sulfamidate Imines | Chiral Cyclic Sulfamidates | up to 99 | >99 | nih.govresearchgate.net |

| Cp*RhCl(TsDPEN) | Cyclic Sulfamidate Imines | Chiral Cyclic Sulfamidates | Excellent | Excellent | nih.gov |

| Ir-ZhaoPhos | Cyclic Sulfamidate Imines | Chiral Cyclic Sulfamidates | up to 99 | 99 | researchgate.net |

Michael Addition Reactions

In transition metal-catalyzed Michael additions, chiral cyclic sulfamide ligands can create a chiral environment around the metal center that directs the conjugate addition of a nucleophile to an α,β-unsaturated compound. The Lewis acidity of the metal center activates the Michael acceptor, while the chiral ligand controls the facial selectivity of the nucleophilic attack.

While N-heterocyclic carbenes and squaramides have been prominently used as organocatalysts for sulfa-Michael additions, the development of transition metal catalysts with chiral sulfamide ligands for this purpose is a promising area. pkusz.edu.cnrsc.orgacs.org The modularity of the this compound scaffold allows for systematic tuning of steric and electronic properties to optimize catalyst performance for a variety of substrates.

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder or [3+2] cycloadditions, are powerful methods for constructing cyclic molecules. Chiral Lewis acids, generated from a transition metal and a chiral ligand, can catalyze these reactions with high enantioselectivity. Derivatives of this compound are potential candidates for ligands in such transformations. By coordinating to the dienophile or dipolarophile, the chiral metal complex can lower the energy of the LUMO and block one face from the approaching diene or dipole, thereby controlling the stereochemical outcome of the reaction. The rigid backbone of the cyclic sulfamide can impart a well-defined conformation to the catalytic complex, which is essential for effective stereochemical communication.

Investigation of Catalytic Mechanisms and Intermediates

Understanding the mechanism of catalysis is crucial for the rational design of more efficient catalysts. For reactions involving this compound derivatives, mechanistic studies often involve a combination of experimental techniques and computational modeling.

In organocatalytic reactions, techniques like NMR spectroscopy can be used to study the hydrogen-bonding interactions between the catalyst and the substrates. Kinetic studies can help determine the rate-limiting step of the catalytic cycle. Computational studies, such as Density Functional Theory (DFT), are employed to model the transition states and intermediates, providing insights into the origin of enantioselectivity. acs.org For example, in sulfa-Michael additions catalyzed by bifunctional organocatalysts, DFT studies have elucidated the roles of hydrogen bonding and π-π stacking in stabilizing the favored transition state. acs.org

In transition metal catalysis, deuterium-labeling studies can help elucidate the mechanism of hydrogenation reactions. researchgate.net For instance, such experiments have been used to support the proposed catalytic cycle in the nickel-catalyzed asymmetric hydrogenation of N-sulfonyl ketimines. nih.govresearchgate.net Spectroscopic identification of catalyst resting states and potential intermediates can also provide valuable mechanistic information.

Strategies for Catalyst Recycling and Immobilization

The practical application of expensive chiral catalysts, whether organocatalysts or transition metal complexes, often requires efficient methods for their separation and recycling. Several strategies are being explored for derivatives of this compound.

One common approach is immobilization, where the catalyst is attached to an insoluble support, such as silica (B1680970) gel, polymers, or magnetic nanoparticles. bme.hucnr.itmdpi.comrsc.org This heterogenization allows for easy recovery of the catalyst by simple filtration after the reaction is complete. The choice of the support and the linker used to attach the catalyst is critical, as it can significantly impact the catalyst's activity and selectivity. bme.hu

Another strategy involves the use of biphasic systems or techniques like organic solvent nanofiltration to separate the catalyst from the product stream. bme.hu The development of robust and recyclable catalytic systems is a key focus of green chemistry, aiming to make asymmetric synthesis more cost-effective and environmentally friendly. Research in this area seeks to create immobilized catalysts that retain high activity and enantioselectivity over multiple reaction cycles with minimal leaching of the active species. cnr.itrsc.org

Derivatization and Scaffold Modification of 1 Thia 2,10 Diazacyclododecane 1,1 Dioxide

Synthesis of Substituted Analogs at Carbon and Nitrogen Centers

There is no published data on the synthesis of substituted analogs of 1-Thia-2,10-diazacyclododecane 1,1-dioxide. Methodologies for introducing substituents onto the carbon or nitrogen atoms of the heterocyclic ring have not been developed. Research in this area would typically involve exploring various synthetic routes to functionalize the core structure, potentially leading to a library of new compounds with diverse properties. However, no such studies have been reported.

Modification of the Sulfone Moiety

The chemical reactivity and potential modifications of the sulfone group within the this compound scaffold are also uncharted territory. Investigations into the reduction of the sulfone to a sulfide (B99878) or its conversion to other sulfur oxidation states have not been undertaken. Such modifications could significantly alter the geometry and electronic properties of the molecule, but the scientific community has yet to explore these possibilities.

Incorporation into Polymeric or Supramolecular Frameworks

The potential for this compound to serve as a monomer or building block in the construction of polymers or supramolecular assemblies has not been investigated. There are no reports of its incorporation into larger, repeating structures. This area of research would be contingent on the successful synthesis and functionalization of the parent compound, which has not been achieved.

Synthesis of Hybrid Architectures and Conjugates

Similarly, the synthesis of hybrid molecules or conjugates that incorporate the this compound scaffold is not described in the current body of scientific literature. The covalent linking of this heterocyclic system to other molecular entities, such as bioactive molecules, fluorophores, or solid supports, remains an un-investigated field of study.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of macrocyclic compounds can be a significant challenge, often requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. nih.gov Future research could focus on developing novel and more efficient synthetic routes to 1-Thia-2,10-diazacyclododecane 1,1-dioxide and its derivatives. One promising approach could be the use of template-directed synthesis, where a metal ion or another guest molecule directs the cyclization process, potentially increasing the yield and selectivity of the desired macrocycle. researchgate.net

Furthermore, the exploration of one-pot synthesis methodologies, such as the dirhodium-catalyzed [3 + 6 + 3 + 6] condensation of morpholines and α-diazo-β-ketoesters for the synthesis of diaza macrocycles, could offer a more streamlined and atom-economical approach. acs.org Investigating enzymatic or chemoenzymatic strategies could also lead to more sustainable and enantioselective synthetic pathways. The development of scalable synthetic methods will be crucial for enabling further studies and potential applications of this macrocycle. thieme.de

Advanced Computational Modeling for Predictive Design and Reaction Engineering

Computational modeling is an invaluable tool in modern chemistry for predicting molecular properties and guiding experimental work. diva-portal.org For this compound, advanced computational modeling could be employed to predict its conformational landscape, which is a key determinant of its chemical and physical properties. tum.de Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can be used to investigate the molecule's stability, aromaticity, and photophysical properties. frontiersin.org

Molecular dynamics simulations can provide insights into the dynamic behavior of the macrocycle and its interactions with other molecules or ions. nih.gov This predictive power can be harnessed for the de novo design of derivatives with tailored properties for specific applications. For instance, computational tools could be used to design macrocycles with specific cavity sizes for selective ion binding or to predict the binding affinity of these macrocycles to biological targets. nih.govmgms-ds.de Furthermore, computational modeling can aid in reaction engineering by elucidating reaction mechanisms and identifying optimal conditions for synthesis, thereby accelerating the development of efficient synthetic routes.

Exploration of Advanced Materials Science Applications Based on Fundamental Chemical Properties

The unique structural features of this compound, namely the presence of a polar sulfone group and two hydrogen bond-donating amine groups within a macrocyclic framework, suggest potential applications in materials science. The ability of macrocycles to form host-guest complexes and self-assemble into ordered structures is a cornerstone of supramolecular chemistry. nih.govresearchgate.net

Future research could explore the potential of this macrocycle to act as a building block for the construction of novel supramolecular materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). frontiersin.org The presence of the sulfone group could impart interesting electronic properties, making these materials potentially useful in organic electronics, such as in transistors or flexible solar cells. azom.com The ability of the diaza groups to coordinate with metal ions could also be exploited for the development of sensors or catalysts. frontiersin.org

Deeper Understanding of Structure-Reactivity Relationships within the Macrocyclic Class

A fundamental understanding of the relationship between the structure of this compound and its chemical reactivity is essential for its rational application. The presence of the electron-withdrawing sulfone group is expected to influence the basicity and nucleophilicity of the adjacent amine groups. The macrocyclic structure imposes conformational constraints that can affect the accessibility of these reactive sites. acs.org

Systematic studies involving the synthesis and characterization of a library of derivatives with varying ring sizes and substituents would be highly valuable. nih.gov By correlating structural modifications with changes in reactivity, such as pKa values, reaction rates, and binding constants, a comprehensive structure-reactivity profile can be established. researchgate.netnih.gov This knowledge is crucial for designing macrocycles with optimized properties for specific functions, whether it be for catalysis, molecular recognition, or biological activity. Furthermore, investigating the redox properties of this sulfur-containing macrocycle could reveal its potential for applications in redox-active materials or as a ligand in coordination chemistry. researchgate.netnih.gov

Q & A

Q. What are the established synthetic methodologies for preparing 1-Thia-2,10-diazacyclododecane 1,1-dioxide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example:

- Reduction and Cyclization : Use of sodium borohydride (NaBH₄) in isopropanol under reflux, followed by solvent removal via distillation and extraction with chloroform/water .

- Alkylation : Reaction with methyl iodide in acetonitrile using potassium carbonate (K₂CO₃) as a base, followed by recrystallization from methanol/water .

- Purification : Column chromatography or recrystallization is critical to isolate high-purity products. Melting points (e.g., 85–92°C) and elemental analysis (%C, %H, %N) validate purity .

Q. What spectroscopic techniques are essential for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 5.0 ppm for CH₂SO₂CH₂ groups) .

- IR Spectroscopy : Identifies sulfonyl (SO₂) stretches (~1370 cm⁻¹) and olefinic bonds (>C=C<, ~1540 cm⁻¹) .

- Elemental Analysis : Confirms stoichiometric composition (e.g., C, H, N, S ratios) .

Advanced Research Questions

Q. How can computational tools enhance retrosynthetic planning for derivatives of this compound?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, PISTACHIO) predict feasible routes by analyzing reaction databases. For example:

- One-Step Synthesis : Click chemistry (CuAAC) or tandem SN/Michael additions to generate diverse libraries .

- Radical Pathways : Chlorosulfonyl isocyanate with olefins under radical initiation (e.g., AIBN) yields isothiazolidine derivatives .

- Validation : Cross-check predicted routes with experimental yields and spectral data .

Q. How can researchers resolve contradictions between experimental and computational data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm bond connectivity .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry .

- Dynamic NMR : Detects conformational flexibility in solution (e.g., hindered rotation in sulfonyl groups) .

Q. What high-throughput strategies enable efficient synthesis of derivative libraries?

- Methodological Answer :

- Automated Platforms : Parallel synthesis in 96-well plates using robotic liquid handlers, as demonstrated for thiadiazepan-1,1-dioxide libraries .

- Solid-Phase Synthesis : Immobilize intermediates on resin to streamline purification .

- Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, solvent polarity) via statistical models .